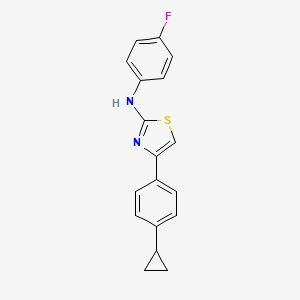
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, methyl, and piperidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrimidine derivative, the cyclopropyl and piperidinyl groups can be introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling . These methods are chosen for their efficiency and ability to produce high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Applications De Recherche Scientifique
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. It may bind to DNA or proteins, influencing their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
- 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil)
Uniqueness: 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C13H21Cl2N3 |
|---|---|
Poids moléculaire |
290.23 g/mol |
Nom IUPAC |
4-cyclopropyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C13H19N3.2ClH/c1-9-8-12(10-2-3-10)16-13(15-9)11-4-6-14-7-5-11;;/h8,10-11,14H,2-7H2,1H3;2*1H |
Clé InChI |
ZIQPCXAVDNATLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C2CCNCC2)C3CC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)

![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)




![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)




